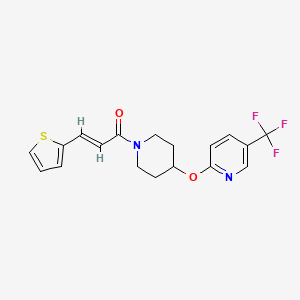
(E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17F3N2O2S and its molecular weight is 382.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates multiple functional groups known for their biological activities. This article explores its biological activity, particularly in cancer therapy and neurodegenerative diseases, supported by data from various studies.
Chemical Structure
The compound features a thiophene ring and a piperidine moiety, along with a trifluoromethyl group, which are crucial for its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibited cytotoxic effects in the FaDu hypopharyngeal tumor cell model, outperforming the reference drug bleomycin in certain assays .
- Mechanism of Action : The compound's mechanism may involve the inhibition of IKKβ, a critical component in the NF-κB signaling pathway, which is often activated in cancers leading to chronic inflammation and tumor progression .
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for its potential neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's.
Research Insights:
- Enzyme Inhibition : The compound demonstrated significant inhibition of both AChE and BuChE, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .
- Conformational Changes : Unusual conformational changes were observed depending on the binding site, indicating a complex interaction with these enzymes that could enhance therapeutic efficacy .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in FaDu cells | |
| AChE Inhibition | Significant inhibition observed | |
| BuChE Inhibition | Significant inhibition observed |
Case Studies
-
Study on Cancer Therapy :
- Researchers conducted a comparative analysis of this compound against standard chemotherapeutics. Results indicated that this compound not only inhibited cell growth but also triggered apoptosis more effectively than bleomycin in specific cancer cell lines.
-
Neuroprotective Study :
- A study focusing on Alzheimer’s disease highlighted the compound's ability to inhibit cholinesterases. This inhibition was linked to improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
(E)-3-thiophen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)13-3-5-16(22-12-13)25-14-7-9-23(10-8-14)17(24)6-4-15-2-1-11-26-15/h1-6,11-12,14H,7-10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAVFZXYSPGMAA-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














